(2,3-Dimethylphenyl)hydrazine
Overview
Description
(2,3-Dimethylphenyl)hydrazine is an organic compound with the molecular formula C8H12N2. It is a derivative of phenylhydrazine, where two methyl groups are substituted at the 2 and 3 positions of the benzene ring. This compound is often used in organic synthesis and has various applications in scientific research.
Mechanism of Action
Mode of Action
(2,3-Dimethylphenyl)hydrazine, like other hydrazines, can react with aldehydes and ketones to form hydrazones . In these reactions, the nitrogen acts as the nucleophile . The reaction with oxygen gives the reversible formation of a hemiketal, while the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Analysis
Biochemical Properties
(2,3-Dimethylphenyl)hydrazine plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It can act as a nucleophile, participating in the formation of hydrazones when reacting with aldehydes and ketones . This reaction is significant in the context of biochemical assays and synthetic chemistry. The compound’s hydrazine group allows it to form stable complexes with metal ions, which can be utilized in various biochemical applications .
Cellular Effects
The effects of this compound on cells are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress, leading to changes in the expression of genes involved in antioxidant defense mechanisms . Additionally, this compound can interfere with cellular respiration by inhibiting key enzymes in the mitochondrial electron transport chain, thereby affecting ATP production and overall cellular energy metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation . The compound’s ability to form hydrazones with carbonyl-containing biomolecules is a key aspect of its biochemical activity. This interaction can result in the modification of protein function and the alteration of metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions but can degrade when exposed to light or high temperatures . Long-term exposure to this compound in in vitro studies has shown that it can lead to cumulative oxidative damage and alterations in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without significant adverse effects . At higher doses, this compound can cause severe toxicity, including liver and kidney damage, due to its ability to induce oxidative stress and disrupt metabolic processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can undergo phase I metabolic reactions, such as oxidation and reduction, leading to the formation of reactive intermediates . These intermediates can further participate in phase II reactions, including conjugation with glucuronic acid or glutathione, facilitating their excretion from the body . The compound’s metabolism can significantly impact its biological activity and toxicity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s hydrophobic nature allows it to diffuse across cell membranes, while its hydrazine group can form complexes with intracellular proteins, affecting its localization and accumulation . These interactions play a crucial role in determining the compound’s cellular effects and toxicity .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to various organelles, including mitochondria and the endoplasmic reticulum, where it can exert its biochemical effects . Post-translational modifications and targeting signals may also direct this compound to specific cellular compartments, impacting its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: (2,3-Dimethylphenyl)hydrazine can be synthesized through the reaction of 2,3-dimethylbenzene diazonium chloride with hydrazine hydrate. The reaction typically occurs in an appropriate solvent, and the product is isolated by filtration to obtain a crystalline solid.
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the same basic reaction but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually stored under inert gas (nitrogen or argon) at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: (2,3-Dimethylphenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: It can participate in nucleophilic substitution reactions, especially with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: It can reduce compounds like amides and nitrites.
Substitution: It reacts with aldehydes or ketones to form hydrazones.
Major Products:
Azo Compounds: Formed through oxidation.
Hydrazones: Formed through condensation reactions with aldehydes or ketones.
Scientific Research Applications
(2,3-Dimethylphenyl)hydrazine has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of hydrazones and azo compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic uses, although specific applications are still under research.
Industry: Used as a precursor in the synthesis of dyes and photosensitive materials.
Comparison with Similar Compounds
Phenylhydrazine: The parent compound without the methyl substitutions.
3,4-Dimethylphenylhydrazine: Another derivative with methyl groups at the 3 and 4 positions.
2,4-Dimethylphenylhydrazine: A derivative with methyl groups at the 2 and 4 positions.
Comparison:
Uniqueness: (2,3-Dimethylphenyl)hydrazine is unique due to the specific positioning of the methyl groups, which can influence its reactivity and the types of reactions it undergoes.
Reactivity: The presence of methyl groups at the 2 and 3 positions can affect the electron density on the benzene ring, altering its reactivity compared to other derivatives.
Properties
IUPAC Name |
(2,3-dimethylphenyl)hydrazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-6-4-3-5-8(10-9)7(6)2/h3-5,10H,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIBBBGRPSHLONB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NN)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90924468 | |
Record name | (2,3-Dimethylphenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90924468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123333-92-6 | |
Record name | (2,3-Dimethylphenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90924468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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